PEG3 Spacer Length: Optimized for PROTAC Ternary Complex Formation Compared to PEG2 and PEG4
The PEG3 spacer (12-atom length) in DBCO-PEG3-amide-N-Fmoc represents a critical mid-range distance that balances flexibility and conformational stability in PROTAC design . Systematic studies on PROTAC linker optimization demonstrate that PEG3-based linkers achieve target protein degradation efficiencies significantly higher than PEG2 (shorter) and PEG4 (longer) analogs in certain systems [1].
| Evidence Dimension | Linker length (PEG units) and degradation efficiency (Dmax) |
|---|---|
| Target Compound Data | PEG3 (12 atoms) - Degradation efficiency (Dmax) > 90% in optimized PROTAC systems |
| Comparator Or Baseline | PEG2 (8 atoms) - Reduced or suboptimal degradation efficiency; PEG4 (16 atoms) - Variable efficiency, may be suboptimal in certain E3 ligase/target protein pairs |
| Quantified Difference | PEG3 offers a balanced 12-atom spacer; PEG2 may be too short (8 atoms), PEG4 may be too long (16 atoms) for specific ternary complex geometries |
| Conditions | PROTAC ternary complex formation and target protein degradation assays |
Why This Matters
Procurement of the PEG3 variant ensures an empirically validated spacer length that is more likely to produce functional PROTACs in initial screening campaigns, reducing the need for extensive linker optimization cycles [2].
- [1] Sinopeg. How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? Technical Article, 2026. View Source
- [2] BOC Sciences. High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. Technical Note, 2025. View Source
